4-bromo-1'-ethyl-5'-methyl-1H,1'H-3,4'-bipyrazole
Description
Properties
IUPAC Name |
4-(4-bromo-1H-pyrazol-5-yl)-1-ethyl-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4/c1-3-14-6(2)7(4-12-14)9-8(10)5-11-13-9/h4-5H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVXQGXICQIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=C(C=NN2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
Alkylation: The brominated pyrazole undergoes alkylation with ethyl and methyl halides in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for 4-bromo-1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Crystallography
The 3,4'-bipyrazole core is highly sensitive to substituent effects. Studies on isostructural analogs reveal that substituents like halogens (Cl, Br) and alkyl groups (methyl, ethyl) significantly influence bond lengths, torsion angles, and crystal packing . For example:
- 4-Chloro analogs (e.g., 4-chloro-1'-aryl-5'-methyl derivatives) exhibit shorter C–Cl bond lengths (~1.73 Å) compared to C–Br bonds (~1.90 Å) in brominated analogs, altering intermolecular interactions .
- Ethyl vs. methyl groups : Ethyl substituents introduce steric bulk, increasing torsion angles between pyrazole rings (e.g., 15–25° deviation in 1'-ethyl derivatives compared to 1'-methyl analogs) .
Table 1: Key Crystallographic Parameters of Selected Bipyrazole Derivatives
Halogen-Substituted Analogs
Halogenation at position 4 impacts electronic properties and bioactivity:
- 4-Bromo derivatives exhibit higher molar refractivity and lipophilicity (logP ~2.5) compared to chloro analogs (logP ~2.0), enhancing membrane permeability in drug candidates .
- Biological activity : Chloro derivatives (e.g., 4-(4-chlorophenyl)-2-thiazole analogs) demonstrate antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), whereas bromo analogs may prioritize anticancer applications due to enhanced steric and electronic profiles .
Alkyl-Substituted Bipyrazoles
- Ethyl vs. methyl groups : Ethyl substituents at the 1'-position increase steric hindrance, reducing rotational freedom and stabilizing specific conformations. For example, 1'-ethyl derivatives show 15% lower solubility in water compared to 1'-methyl analogs .
- Thermal stability : Methyl groups enhance thermal stability (decomposition temperature >250°C) compared to bulkier substituents like isopropyl (decomposition ~220°C) .
Comparison with Non-Bipyrazole Pyrazole Derivatives
Pyrazole-thiazole hybrids (e.g., 4-(4-fluorophenyl)-thiazole derivatives) exhibit distinct properties:
- Anticancer activity : Thiazole-containing analogs inhibit chordoma cell proliferation (IC₅₀ = 10–20 µM) via carbonic anhydrase inhibition, a mechanism less prominent in pure bipyrazoles .
- Synthetic complexity : Bipyrazoles require multi-step synthesis (e.g., formylation, bromination), while thiazole hybrids involve simpler cyclization reactions .
Table 2: Comparative Physicochemical Data
| Property | 4-Bromo-1'-ethyl-5'-methyl | 4-Chloro-1'-phenyl-5'-methyl | 1'-Methyl-3,3'-bipyrazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 267.12 | 243.68 | 176.18 |
| logP | 2.5 | 2.0 | 1.8 |
| Solubility (mg/mL, H₂O) | 0.12 | 0.25 | 0.45 |
| Melting Point (°C) | 145–148 | 160–163 | 132–135 |
| Bioactivity (Primary) | Anticancer lead | Antimicrobial | Antioxidant |
Biological Activity
4-Bromo-1'-ethyl-5'-methyl-1H,1'H-3,4'-bipyrazole is a heterocyclic compound characterized by its unique structure comprising two pyrazole rings. Its molecular formula is C8H9BrN4, and it has garnered attention in various fields of research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The compound features substituents such as bromine, ethyl, and methyl groups, which significantly influence its reactivity and biological activity. The synthesis typically involves the reaction of 4-bromopyrazole with 1-ethylpyrazole under specific conditions, often utilizing palladium-catalyzed coupling reactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A detailed study involving MTT assays demonstrated that this compound significantly reduced the viability of HeLa cells with an IC50 value of approximately 9.22 µM after 72 hours of treatment .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Treatment Duration (hours) | Percent Viable Cells (%) |
|---|---|---|---|
| HeLa | 9.22 | 72 | 21.64 |
| Jurkat | - | - | Significant G2 phase accumulation at higher concentrations |
The mechanism underlying its anticancer effects appears to involve the inhibition of specific enzymes related to cell proliferation and apoptosis pathways. Notably, docking studies have suggested strong binding affinity to matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of bromine and alkyl substituents enhances its lipophilicity and allows for better penetration into cellular membranes. The compound may inhibit ATP synthase in bacteria, leading to decreased cellular respiration and growth inhibition .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug discovery:
- Anticancer Research : A study focusing on the effects of bipyrazole derivatives on cancer cell lines found that modifications in the structure led to enhanced cytotoxicity profiles compared to standard chemotherapeutics .
- Antimicrobial Studies : Investigations into similar pyrazole compounds have revealed their capacity to inhibit M. tuberculosis, suggesting that derivatives like this compound may also exhibit significant antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
